molecular formula C19H29NO B131879 (3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile CAS No. 151774-83-3

(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile

Cat. No.: B131879
CAS No.: 151774-83-3
M. Wt: 287.4 g/mol
InChI Key: JAGRUIBFFLIBNA-NBSGIVTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyethylcyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxyethylcyclohexanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Another method involves the reduction of 3-oxocyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group into a secondary alcohol, resulting in the formation of 3-hydroxyethylcyclohexanone.

Industrial Production Methods

In industrial settings, the production of 3-hydroxyethylcyclohexanone often involves large-scale oxidation or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial production typically employs continuous flow reactors to ensure efficient and consistent synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 3-oxocyclohexanone using strong oxidizing agents.

    Reduction: Reduction of the ketone group can yield 3-hydroxyethylcyclohexanol.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Oxocyclohexanone.

    Reduction: 3-Hydroxyethylcyclohexanol.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

3-Hydroxyethylcyclohexanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxyethylcyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, resulting in the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.

    3-Hydroxycyclohexanone: Similar structure but without the ethyl group, leading to different reactivity and applications.

    3-Ethylcyclohexanone: Contains an ethyl group instead of a hydroxyethyl group, resulting in different chemical properties.

Uniqueness

3-Hydroxyethylcyclohexanone is unique due to the presence of both a ketone group and a hydroxyethyl substituent. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

151774-83-3

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile

InChI

InChI=1S/C19H29NO/c1-19-9-8-16-15-6-4-14(21)10-12(15)2-5-17(16)18(19)7-3-13(19)11-20/h12-18,21H,2-10H2,1H3/t12-,13+,14+,15-,16+,17+,18-,19+/m0/s1

InChI Key

JAGRUIBFFLIBNA-NBSGIVTRSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2C#N)O

SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O

Synonyms

3-hydroxy-5-estrane-17-carbonitrile
3-hydroxy-5-estrane-17-carbonitrile, (3alpha,5alpha,17alpha)-isomer
3-OHECN
ACN

Origin of Product

United States

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